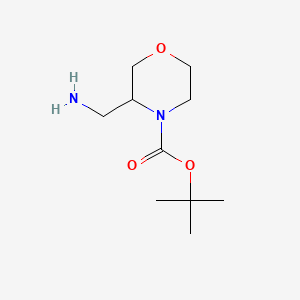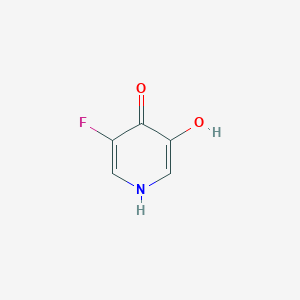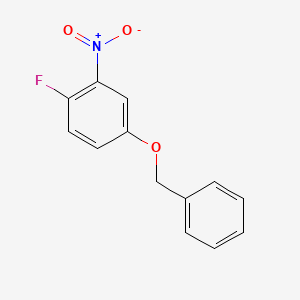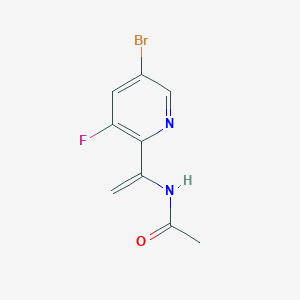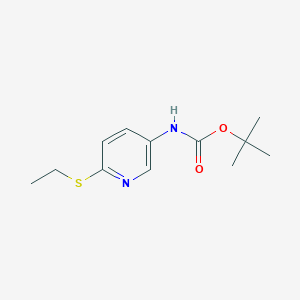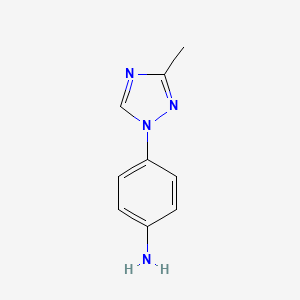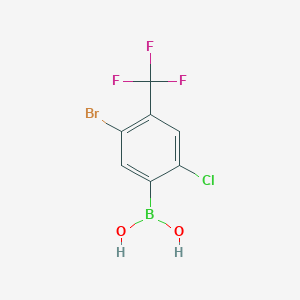
(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1452574-71-8 . It has a molecular weight of 303.27 . The compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BBrClF3O2/c9-5-2-4 (8 (14)15)6 (10)1-3 (5)7 (11,12)13/h1-2,14-15H . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), bromine (Br), chlorine (Cl), fluorine (F), and oxygen (O) atoms.Chemical Reactions Analysis
Boronic acids, such as “(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 303.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
The role of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid and similar compounds in catalysis, particularly in facilitating dehydrative condensation reactions between carboxylic acids and amines, highlights their significance in organic synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for these reactions, underscoring the critical function of the ortho-substituent of boronic acids in accelerating amidation processes, which are pivotal for α-dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018). This catalytic capability extends to the broader field of peptide bond formation, a fundamental step in the synthesis of proteins and peptides.
Fluorescence Modulation and Saccharide Recognition
Phenyl boronic acids, including (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid derivatives, play a pivotal role in the development of fluorescent sensors for biological and chemical applications. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allowed for the aqueous dispersion of single-walled carbon nanotubes (SWNTs) and the modulation of their near-infrared fluorescence in response to saccharide binding. This finding elucidates a clear link between the molecular structure of boronic acid derivatives and the photoluminescence quantum yield, providing a pathway for saccharide recognition using SWNT photoluminescence (B. Mu, T. McNicholas, Jingqing Zhang, A. Hilmer, Zhong Jin, N. Reuel, Jong‐Ho Kim, Kyungsuk Yum, M. Strano, 2012).
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds. Research has shown that (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid and related compounds are key players in these reactions. A study on the new palladium precatalyst for Suzuki-Miyaura coupling highlights the utility of such boronic acids with polyfluorophenyl groups, demonstrating their efficacy in coupling reactions under mild conditions, thereby expanding the toolkit for synthesizing complex organic molecules (T. Kinzel, Yong Zhang, S. Buchwald, 2010).
Advanced Material Applications
Beyond traditional organic synthesis, (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid derivatives have been explored for their potential in advanced materials science. For instance, the integration of boric acid-functional lanthanide metal-organic frameworks (LMOFs) with these derivatives has shown promise for selective ratiometric fluorescence detection of fluoride ions, indicating the versatility of boronic acids in sensor technologies and material science applications (Zhong-Rui Yang, Manman Wang, Xuesheng Wang, Xue-Bo Yin, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFYCJLNBAKVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



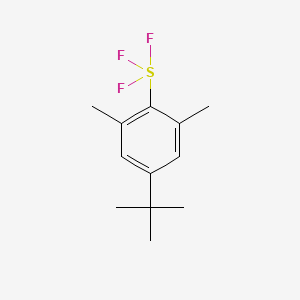
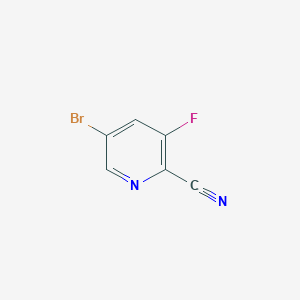
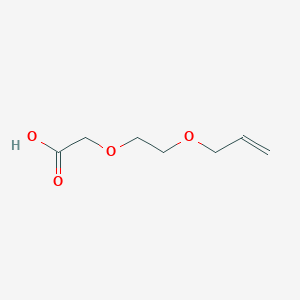
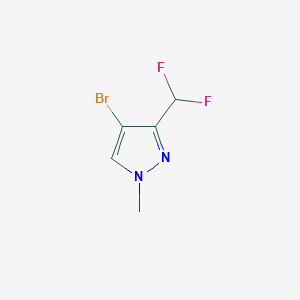
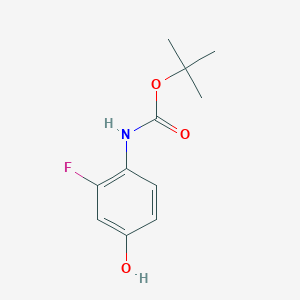
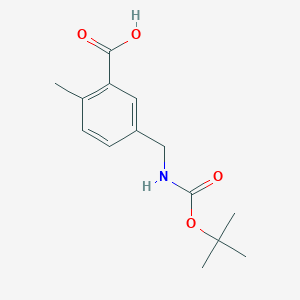

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
